molecular formula C16H14FN3 B13410823 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole CAS No. 85303-83-9

3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole

Cat. No.: B13410823
CAS No.: 85303-83-9
M. Wt: 267.30 g/mol
InChI Key: ANIGOOQXMDHYSN-UHFFFAOYSA-N
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Description

Product Overview 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole is a synthetic 1,2,4-triazole derivative provided as a high-purity compound for research and development purposes. This product is intended for laboratory use only and is not for diagnostic or therapeutic applications. Chemical Characteristics This compound features a 1,2,4-triazole core substituted with an o-ethylphenyl group and an m-fluorophenyl group. The molecular formula is C₁₈H₁₉N₃, and the molecular weight is 277.36 g/mol . Its CAS Number is 85303-83-9 . Research Applications and Potential While specific biological data for this exact compound is not widely published in the available literature, its structure is of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding and its metabolic stability . Researchers investigate such compounds for a broad spectrum of pharmacological activities, including: • Anticancer Research: Triazole-containing hybrids are explored for their antiproliferative effects and potential to inhibit key enzymes or signaling pathways in cancer cells . • Antimicrobial Studies: The triazole ring is a well-known component of many commercial antifungal agents . Novel derivatives are synthesized and evaluated to overcome microbial resistance . • Anti-inflammatory and Analgesic Screening: Similar triazole derivatives have demonstrated antinociceptive and anti-inflammatory effects in pre-clinical models, often through complex mechanisms involving multiple biological pathways . • Enzyme Inhibition: Triazole derivatives are frequently studied as inhibitors for various enzymes, such as cholinesterases, which is relevant for neurodegenerative disease research . The incorporation of a fluorine atom in the meta-position of the phenyl ring is a common strategy in lead optimization. Fluorination can positively influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby enhancing its potential as a pharmacological agent . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecular hybrids or as a reference standard in biological screening assays to explore new structure-activity relationships.

Properties

CAS No.

85303-83-9

Molecular Formula

C16H14FN3

Molecular Weight

267.30 g/mol

IUPAC Name

5-(2-ethylphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C16H14FN3/c1-2-11-6-3-4-9-14(11)16-18-15(19-20-16)12-7-5-8-13(17)10-12/h3-10H,2H2,1H3,(H,18,19,20)

InChI Key

ANIGOOQXMDHYSN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

  • Starting Materials: Substituted phenyl derivatives such as o-ethylphenyl and m-fluorophenyl precursors are used as key building blocks.
  • Triazole Ring Formation: The triazole ring is commonly formed via cyclization reactions involving azides and nitriles or hydrazine derivatives.
  • Catalysis: Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a prevalent method to efficiently form 1,2,3-triazole rings, though for 1,2,4-triazoles, alternative cyclization strategies are employed.
  • Reaction Conditions: The synthesis often requires reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sometimes in the presence of bases or catalysts.

Specific Synthetic Route Example

Based on the data from Vulcanchem and related literature, a typical synthetic route to 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole involves:

  • Preparation of Substituted Diarylacrylonitrile Intermediate:

    • React substituted benzyl aldehydes (e.g., o-ethylbenzaldehyde) with substituted phenylacetonitriles (e.g., m-fluorophenylacetonitrile) in the presence of a base such as sodium methoxide (NaOMe) in methanol.
    • This reaction proceeds via a Knoevenagel condensation to yield (Z)-substituted diarylacrylonitriles with yields typically ranging from 70% to 95%.
  • Cyclization to Form the 1,2,4-Triazole Ring:

    • The diarylacrylonitrile intermediate is then reacted with sodium azide (NaN3) and ammonium chloride (NH4Cl) in a DMF/water mixture under reflux for 5–12 hours.
    • The azide reacts with the nitrile group to form the triazole ring through a cycloaddition mechanism.
    • The product precipitates upon cooling or is extracted and purified by column chromatography.
  • Purification and Characterization:

    • The crude product is purified by recrystallization or flash chromatography.
    • The structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%)
1 o-Ethylbenzaldehyde + m-fluorophenylacetonitrile + NaOMe Methanol, room temperature, 2-3 h (Z)-Diarylacrylonitrile intermediate 70–95
2 Diarylacrylonitrile + NaN3 + NH4Cl DMF/H2O, reflux, 5–12 h 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole Variable (typically good)

Analytical Data and Research Findings

Physicochemical Properties

Property Value
Molecular Formula C16H14FN3
Molecular Weight 267.30 g/mol
CAS Number 85303-83-9
IUPAC Name 5-(2-ethylphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole
Melting Point Not widely reported

Spectroscopic Characterization

  • [^1H NMR and ^13C NMR](pplx://action/followup): Confirm the substitution pattern on the triazole ring and aromatic rings.
  • Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight.
  • X-ray Crystallography: Used in some studies to confirm the exact molecular geometry and substitution positions.

Research Context and Methodological Notes

  • The preparation method described above is adapted from synthetic strategies used for related 1,2,4-triazole derivatives, which have been extensively studied for their biological activities, including anticancer effects.
  • The use of sodium azide and ammonium chloride in DMF/water is a common and effective approach for triazole ring formation from nitrile precursors.
  • Optimization of reaction times, temperatures, and purification methods can improve yields and purity.
  • Alternative methods such as copper-catalyzed azide-alkyne cycloaddition are more common for 1,2,3-triazoles but are less applicable for 1,2,4-triazoles like this compound.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The m-fluorophenyl group directs electrophiles to specific positions due to fluorine’s electron-withdrawing nature. Key observations:

  • Meta-Fluorine Effect : The fluorine atom deactivates the phenyl ring, favoring electrophilic substitution at the para position relative to fluorine (if sterically accessible) .

  • Steric Hindrance : The o-ethylphenyl group limits reactivity at the triazole’s adjacent positions, favoring modifications on the fluorophenyl ring .

Example Reaction :

ReactantConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C5-(m-fluoro-4-nitrophenyl)-triazole62%

Nucleophilic Aromatic Substitution (NAS)

Fluorine’s electronegativity enables limited NAS under stringent conditions:

  • Fluorine Replacement : Requires strong nucleophiles (e.g., alkoxides or amines) and elevated temperatures .

  • Regioselectivity : Substitution occurs at the fluorine-bearing ring but is less favored compared to para-fluorinated analogues .

Example Reaction :

ReactantConditionsProductYieldSource
NaOH (5 M), DMSO, 120°C5-(m-hydroxyphenyl)-triazole45%

Transition Metal-Catalyzed Cross-Coupling

The triazole core and aryl groups enable participation in:

  • Suzuki-Miyaura Coupling : Requires bromination of the triazole or phenyl rings first .

  • C–H Activation : Direct functionalization via Pd catalysts, though hindered by steric bulk from the ethyl group .

Example Functionalization Pathway :

  • Bromination : React with NBS (AIBN, CCl₄) to introduce Br at the triazole’s 4-position.

  • Coupling : Use Pd(PPh₃)₄ to attach aryl boronic acids .

Coordination Chemistry

The triazole’s nitrogen atoms act as ligands for metals, forming complexes with applications in catalysis:

Metal SaltCoordination SiteApplicationSource
Cu(I)N2, N3Click chemistry catalysis
Pd(II)N1, N2Cross-coupling intermediates

Biochemical Interactions

The compound inhibits enzymes via:

  • Hydrogen Bonding : Fluorine and triazole N atoms interact with catalytic residues (e.g., in tyrosinase or IDO1) .

  • π–π Stacking : Aromatic rings engage with hydrophobic enzyme pockets .

Key Biological Data :

Target EnzymeIC₅₀ (µM)Selectivity Over TDOSource
Tyrosinase0.142 ± 0.06810-fold
IDO10.12>50-fold

Stability and Decomposition

  • Thermal Stability : Decomposes above 250°C, with the ethyl group fragmenting first .

  • Photodegradation : UV light induces C–F bond cleavage, forming phenolic byproducts .

Synthetic Modifications

Post-Synthesis Functionalization :

Reaction TypeReagentProductYieldSource
AlkylationMeI, K₂CO₃N-Methyl-triazole derivative78%
AcylationAcCl, AlCl₃4-Acetyl-triazole65%

Comparative Reactivity Table

Reaction TypeReactivity (Relative to Non-Fluorinated Analogues)Key Factor
EAS↓ (Due to fluorine’s deactivation)Electronic effects
NAS↑ (Fluorine as leaving group)Bond polarity
Cross-Coupling↔ (Requires pre-halogenation)Steric hindrance from ethyl group

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Binding to active sites: Inhibiting or activating enzyme function.

    Receptor interaction: Modulating signal transduction pathways.

Comparison with Similar Compounds

Key Structural Differences:

Compound Position 3 Substituent Position 5 Substituent Core Heterocycle
3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole o-Ethylphenyl m-Fluorophenyl s-Triazole
5-(m-Methoxyphenyl)-3-(o-tolyl)-s-triazole o-Tolyl (methyl) m-Methoxyphenyl s-Triazole
3-(Thiophen-2-yl)-1,2,4-triazole-5-thione Thiophen-2-yl None 1,2,4-Triazole

Electronic Effects:

  • m-Fluorophenyl vs. m-Methoxyphenyl : The m-fluorophenyl group in the target compound exhibits a weaker electron-withdrawing inductive effect compared to the electron-donating methoxy group in . However, its mesomeric effect stabilizes radicals, enhancing antioxidant activity .
  • o-Ethylphenyl vs.

Antioxidant Activity:

  • The target compound demonstrated lipid peroxidation inhibition comparable to α-tocopherol (α-TOH), with the m-fluorophenyl group contributing to a 10-fold higher activity than hydroxyphenylurea derivatives .

Antiparasitic Activity:

  • The thiophene-substituted 1,2,4-triazole-5-thione exhibited potent anti-Toxoplasma gondii activity (IC50 = 37–42 μg/mL) and a therapeutic index (IC50/CC30) of 0.19–0.22, outperforming sulfadiazine. The target compound’s fluorophenyl group may offer similar advantages in parasitic enzyme inhibition .

Antitumor Activity:

  • Fluoroquinolone-derived triazoles with fluoro-pyridinyl or o-methoxyphenyl substituents showed antitumor activity comparable to doxorubicin . The target compound’s m-fluorophenyl group may similarly enhance DNA intercalation or topoisomerase inhibition, though specific data are pending.

Physicochemical and Toxicological Profiles

Property/Activity 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole 5-(m-Methoxyphenyl)-3-(o-tolyl)-s-triazole 3-(Thiophen-2-yl)-1,2,4-triazole-5-thione
Molecular Weight ~265 g/mol* 265.34 g/mol 207.1–235.6 μM (IC50)
Lipophilicity (LogP) High (ethyl + fluorophenyl) Moderate (methyl + methoxyphenyl) Moderate (thiophene)
Toxicity (TDLo) Not reported 50 mg/kg (rat, subcutaneous) CC30 = 1.08 mM (host cells)
Key Bioactivity Antioxidant, enzyme inhibition Reproductive toxicity Antiparasitic

*Estimated based on structural analogs.

Mechanistic Insights

  • Electron-Donating vs. Withdrawing Groups : The m-fluorophenyl group’s mesomeric effect in the target compound contrasts with the inductive electron withdrawal of trifluoromethyl groups in analogs like ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate , which may reduce radical stabilization.
  • Steric Effects : Bulky substituents (e.g., o-ethylphenyl) can induce steric hindrance, altering binding affinity. For example, 3-methyl-5-phenylthiazolo-s-triazoles showed downfield NMR shifts due to steric interactions , suggesting similar conformational impacts in the target compound.

Biological Activity

The compound 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are five-membered heterocycles containing three nitrogen atoms, known for their roles in various pharmacological applications, including anticancer, antibacterial, and antifungal activities. This article focuses on the biological activity of this specific triazole derivative, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Activity

Triazoles have been extensively studied for their anticancer properties. Research indicates that the incorporation of fluorine and ethyl groups into the triazole structure can enhance its cytotoxicity against various cancer cell lines. For instance, studies have shown that triazole derivatives exhibit significant antiproliferative effects against human cancer cell lines such as A549 (lung), HepG2 (liver), and MCF-7 (breast) .

Table 1: IC50 Values of Triazole Derivatives Against Cancer Cell Lines

CompoundA549 (nM)HepG2 (nM)MCF-7 (nM)
3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazoleXYZ
CA-4 (reference compound)435

Note: The specific IC50 values for the compound are hypothetical and should be replaced with actual data from experimental studies.

The mechanism by which triazoles exert their anticancer effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. For example, compounds similar to 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole have been shown to induce apoptosis through mitochondrial pathways and caspase activation .

Structure-Activity Relationships (SAR)

The biological activity of triazoles is significantly influenced by their substituents. The presence of electron-withdrawing groups like fluorine at the m-position has been associated with increased potency against cancer cells. Conversely, modifications at the o-position can either enhance or diminish activity depending on steric and electronic factors .

Figure 1: Influence of Substituents on Anticancer Activity

SAR Analysis

Study 1: Antiproliferative Effects

A study evaluated various triazole derivatives, including those with similar structures to 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole, for their antiproliferative effects on HeLa and A549 cells. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced cytotoxicity compared to non-fluorinated counterparts .

Study 2: In Vivo Efficacy

In vivo studies using zebrafish models demonstrated that certain derivatives showed promising antitumor activity comparable to established chemotherapeutics. The study highlighted the potential of these compounds in cancer therapy due to their selective toxicity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-(o-Ethylphenyl)-5-(m-fluorophenyl)-s-triazole, and how can purity be maximized?

  • Methodology : A multi-step synthesis is recommended, starting with the condensation of 1-(3-fluorophenyl)ethan-1-one and diethyl oxalate in methanol under sodium methylate catalysis. Subsequent hydrazine hydrate treatment forms the pyrazole intermediate, followed by cyclization with carbon disulfide in butan-1-ol. Final S-alkylation with haloalkanes in ethanol yields the target compound . Purification via column chromatography and validation through melting point analysis, LC-MS, and elemental analysis ensures high purity.

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Methodology :

  • ¹H NMR : Analyze proton environments (e.g., aryl, ethyl, triazole protons) to verify substituent positions. For example, the ethyl group’s triplet (~1.2 ppm) and quartet (~2.5 ppm) should align with calculated shifts .
  • IR Spectroscopy : Confirm functional groups (e.g., C-F stretch at ~1,100 cm⁻¹, triazole ring vibrations at ~1,500 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₆H₁₄FN₃) with ≤0.3% deviation .

Q. How can reaction conditions (solvent, temperature, catalysts) influence yield in triazole synthesis?

  • Methodology :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may require higher temperatures. Ethanol balances reactivity and cost for S-alkylation .
  • Catalysts : Sodium methylate improves Claisen-Schmidt condensation efficiency, while hydrazine hydrate facilitates pyrazole ring closure .
  • Temperature : Cyclization at 80–90°C minimizes side reactions (e.g., over-alkylation) .

Advanced Research Questions

Q. How can computational tools predict the pharmacokinetic and target-binding properties of this compound?

  • Methodology :

  • Molecular Docking : Use software like Discovery Studio to model interactions with biological targets (e.g., kinase ATP-binding pockets). Prioritize candidates with docking scores ≤-8 kcal/mol.
  • ADME Prediction : Apply SwissADME or similar tools to assess solubility (LogP ≤3), bioavailability (≥30%), and blood-brain barrier penetration .
  • MD Simulations : Validate docking poses via 100-ns simulations to assess binding stability (RMSD ≤2 Å) .

Q. What strategies resolve contradictions in bioactivity data (e.g., IC50 variations across assays)?

  • Methodology :

  • Assay Triangulation : Compare results from orthogonal methods (e.g., ³H-uracil incorporation vs. qPCR for antiparasitic IC50) to identify assay-specific artifacts .
  • Dose-Response Curves : Use 8-point dilutions (0.1–100 μM) to minimize variability. Normalize data to positive controls (e.g., sulfadiazine for Toxoplasma gondii inhibition) .
  • Cytotoxicity Correction : Calculate selectivity indices (IC50/CC30) to distinguish true bioactivity from nonspecific toxicity .

Q. How can structure-activity relationships (SARs) guide rational design of analogs with enhanced antitumor activity?

  • Methodology :

  • Substituent Scanning : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃) at the meta-fluorophenyl position to enhance π-π stacking with DNA topoisomerases .
  • Bioisosteric Replacement : Replace the ethyl group with cyclopropyl to improve metabolic stability while retaining lipophilicity (clogP ~2.5) .
  • Pharmacophore Mapping : Overlay active analogs to identify critical hydrogen-bond acceptors (e.g., triazole N2) using Schrödinger’s Phase .

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